
1-(2-(Isopentyloxy)ethyl)-1h-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Isopentyloxy)ethyl)-1h-1,2,3-triazol-4-amine is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopentyloxy group attached to the ethyl chain, which is further connected to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 1-(2-(Isopentyloxy)ethyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The synthetic route can be summarized as follows:
Synthesis of the Alkyne Intermediate: The alkyne intermediate is prepared by reacting propargyl alcohol with isopentyl bromide in the presence of a base such as potassium carbonate.
Formation of the Azide Intermediate: The azide intermediate is synthesized by reacting sodium azide with an appropriate halide, such as ethyl bromide.
Click Reaction: The alkyne and azide intermediates are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, to form the triazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2-(Isopentyloxy)ethyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper sulfate, palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Isopentyloxy)ethyl)-1h-1,2,3-triazol-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole moiety is known to interact with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for treating infections and cancer. Its ability to inhibit specific enzymes and proteins makes it a valuable lead compound.
Industry: In the industrial sector, the compound is used in the development of agrochemicals, such as herbicides and fungicides, as well as in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(Isopentyloxy)ethyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to metal ions and enzymes, inhibiting their activity. This inhibition can disrupt essential biological processes, leading to antimicrobial or anticancer effects. The compound may also interact with cellular membranes, affecting their integrity and function.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Isopentyloxy)ethyl)-1h-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:
1-(2-(Methoxy)ethyl)-1h-1,2,3-triazol-4-amine: This compound has a methoxy group instead of an isopentyloxy group, which may affect its biological activity and chemical reactivity.
1-(2-(Ethoxy)ethyl)-1h-1,2,3-triazol-4-amine: The ethoxy group in this compound may result in different physicochemical properties and applications compared to the isopentyloxy derivative.
1-(2-(Propoxy)ethyl)-1h-1,2,3-triazol-4-amine: The propoxy group may influence the compound’s solubility, stability, and interaction with biological targets.
The uniqueness of this compound lies in its specific substituent, which can modulate its chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H18N4O |
|---|---|
Molekulargewicht |
198.27 g/mol |
IUPAC-Name |
1-[2-(3-methylbutoxy)ethyl]triazol-4-amine |
InChI |
InChI=1S/C9H18N4O/c1-8(2)3-5-14-6-4-13-7-9(10)11-12-13/h7-8H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
DCRRKXQLSRJWBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOCCN1C=C(N=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


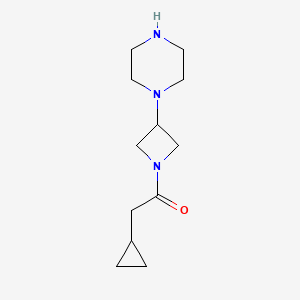
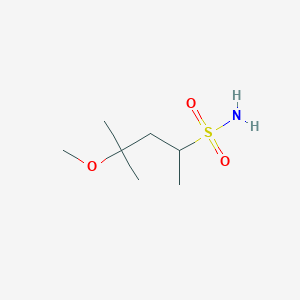




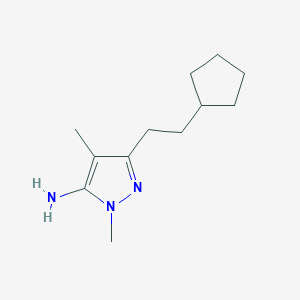

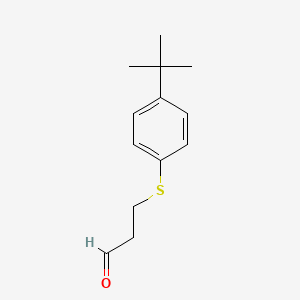
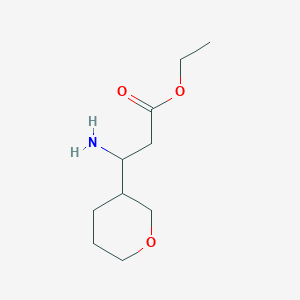
![2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one (ACI)](/img/structure/B13630849.png)

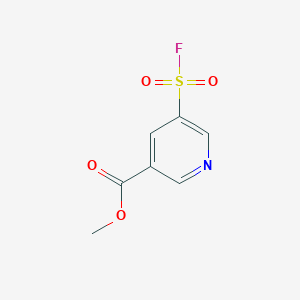
![3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride](/img/structure/B13630867.png)
